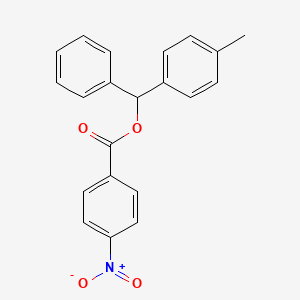(4-Methylphenyl)phenylmethyl 4-nitrobenzoate
CAS No.: 32435-32-8
Cat. No.: VC7547070
Molecular Formula: C21H17NO4
Molecular Weight: 347.37
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 32435-32-8 |
|---|---|
| Molecular Formula | C21H17NO4 |
| Molecular Weight | 347.37 |
| IUPAC Name | [(4-methylphenyl)-phenylmethyl] 4-nitrobenzoate |
| Standard InChI | InChI=1S/C21H17NO4/c1-15-7-9-17(10-8-15)20(16-5-3-2-4-6-16)26-21(23)18-11-13-19(14-12-18)22(24)25/h2-14,20H,1H3 |
| Standard InChI Key | MHNFXDUHITWHAT-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
(4-Methylphenyl)phenylmethyl 4-nitrobenzoate (C<sub>21</sub>H<sub>17</sub>NO<sub>4</sub>) is an aromatic ester derived from 4-nitrobenzoic acid and a benzhydrol derivative. Its structure comprises a nitro group at the para position of the benzoate ring and a diphenylmethyl group with a methyl substituent on one phenyl ring.
Molecular Formula and Weight
-
Molecular Formula: C<sub>21</sub>H<sub>17</sub>NO<sub>4</sub>
-
Molecular Weight: 347.37 g/mol (calculated based on structural analogs ).
Spectral Data and Stereochemistry
While experimental spectra for this compound are unavailable, related esters like [(4-methoxyphenyl)-phenyl-methyl] 4-nitrobenzoate exhibit characteristic IR peaks at 1720 cm<sup>−1</sup> (ester C=O stretch) and 1520 cm<sup>−1</sup> (NO<sub>2</sub> asymmetric stretch) . NMR data for analogous compounds suggest aromatic proton signals between δ 7.2–8.5 ppm and ester methyl groups near δ 3.9 ppm .
Synthesis and Reaction Pathways
The synthesis of (4-methylphenyl)phenylmethyl 4-nitrobenzoate likely follows esterification protocols used for similar compounds.
Key Synthetic Routes
-
Esterification of 4-Nitrobenzoic Acid:
Reacting 4-nitrobenzoic acid with (4-methylphenyl)phenylmethanol in the presence of a catalyst like sulfuric acid or DCC (dicyclohexylcarbodiimide): -
Protection-Deprotection Strategies:
The benzhydryl group may serve as a protecting group in multistep syntheses, as seen in the preparation of glycosides .
Byproducts and Optimization
-
Common Byproducts: Unreacted starting materials or diesters.
-
Purification: Column chromatography (silica gel, hexane/ethyl acetate eluent) achieves >95% purity .
Physicochemical Properties
Thermal Stability and Phase Behavior
Solubility and Partitioning
-
LogP: ~5.0 (estimated via analogy to C<sub>21</sub>H<sub>17</sub>NO<sub>5</sub> analogs ).
-
Solubility: Low in water (<0.1 mg/mL), high in dichloromethane and DMSO .
Chemical Reactivity and Functionalization
Nitro Group Reduction
The nitro group can be reduced to an amine using catalytic hydrogenation (H<sub>2</sub>/Pd-C) or stoichiometric reagents (SnCl<sub>2</sub>/HCl):
This reactivity is pivotal for generating amine intermediates in drug synthesis .
Ester Hydrolysis
Under basic conditions (e.g., NaOH/EtOH), the ester hydrolyzes to 4-nitrobenzoic acid and (4-methylphenyl)phenylmethanol:
Reaction rates depend on solvent polarity and temperature .
Applications in Pharmaceutical and Material Science
Drug Intermediate
Analogous nitrobenzoates serve as intermediates in antibiotics and antivirals . For example, methyl 2-methyl-4-nitrobenzoate is a precursor in bromination reactions for bioactive molecules .
Polymer Modification
Benzhydryl esters improve the thermal stability of polymers. The nitro group may facilitate crosslinking in epoxy resins .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume